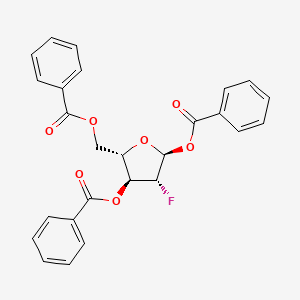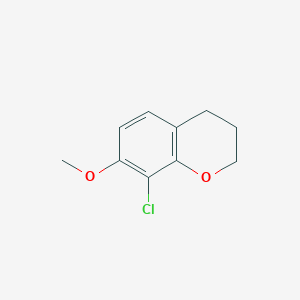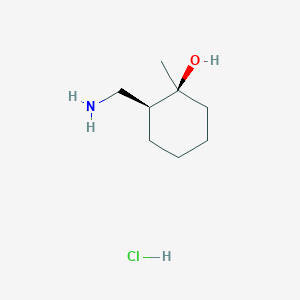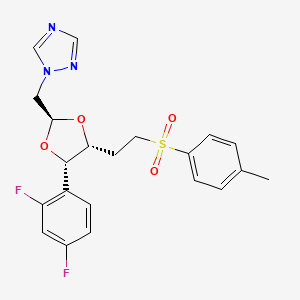
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Iron(III) oxalate hexahydrate and related compounds can be achieved through several methods, including hydrothermal synthesis and reactions involving iron chloride with oxalic acid under specific conditions. For instance, the formation of mixed anion (phosphate/oxalate) bonding to iron(III) materials is an example of synthesizing related compounds, emphasizing the role of the templating amine in mediating the reduction of iron(III) by organic acids (Kizewski et al., 2010).
Molecular Structure Analysis
The molecular structure of Iron(III) oxalate hexahydrate and its derivatives showcases a variety of coordination geometries and bonding configurations. For instance, anhydrous potassium tris(oxalato)ferrate(III) reveals a chiral, three-dimensional structure with iron surrounded by six oxygen atoms of three oxalato groups, indicating the diversity of iron(III) oxalate structures (Saritha et al., 2012).
Chemical Reactions and Properties
Iron(III) oxalate hexahydrate participates in various chemical reactions, showcasing its reactivity and utility in different chemical contexts. The compound's ability to form mixed-valence complexes, as well as its role in oxidation reactions, exemplifies its chemical versatility. For example, the study of iron oxalate-mediated oxidation of glycolaldehyde provides insights into the compound's role in aqueous tropospheric chemistry (Thomas et al., 2016).
Aplicaciones Científicas De Investigación
Biomedicine
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose has multifaceted applications predominantly in biomedicine . It serves as an antimetabolite for various cancer treatments .
Method of Application
Chemical Synthesis
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a useful intermediate for the synthesis of imidazole nucleoside derivatives and other related nucleosides .
Results or Outcomes
The results of using this compound in chemical synthesis would be the successful creation of imidazole nucleoside derivatives. These derivatives have various applications, including use in pharmaceuticals and as research tools in molecular biology .
Synthesis of 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and Oligonucleotides (2′F-ANA)
This compound is used in the synthesis of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA) .
Results or Outcomes
The results of using this compound in the synthesis of 2′F-ANA sequences would be the successful creation of these sequences. These sequences have various applications, including use in pharmaceuticals and as research tools in molecular biology .
Synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC)
This compound is used in the synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC), a close analog of deoxycytidine (dC) .
Results or Outcomes
The results of using this compound in the synthesis of [18F]FAC would be the successful creation of [18F]FAC. This compound is an efficient substrate for phosphorylation by deoxycytidine kinase (dCK), and it plays a key role in immune activation .
Synthesis of OLED Materials
This compound is used in the synthesis of materials for Organic Light Emitting Diodes (OLED) .
Results or Outcomes
The results of using this compound in the synthesis of OLED materials would be the successful creation of these materials. These materials have various applications, including use in display technology for televisions, smartphones, and other electronic devices .
Synthesis of Antisense Oligonucleotides
This compound is used in the synthesis of antisense oligonucleotides .
Results or Outcomes
The results of using this compound in the synthesis of antisense oligonucleotides would be the successful creation of these oligonucleotides. These oligonucleotides have various applications, including use in pharmaceuticals and as research tools in molecular biology .
Propiedades
IUPAC Name |
[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-MSZDEVHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)


![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)
